molecular formula C10H13BrN2O2S B1399270 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine CAS No. 1316218-67-3

2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine

Cat. No.: B1399270
CAS No.: 1316218-67-3
M. Wt: 305.19 g/mol
InChI Key: LTRPPYHGHVLXLZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine is a versatile brominated pyridine derivative designed for research applications. This compound integrates a pyridine ring, a bromo substituent, and a pyrrolidine ring featuring a methylsulfonyl group. The bromine atom at the 2-position of the pyridine ring makes it a valuable synthetic intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal for constructing complex biaryl structures in medicinal chemistry . The pyrrolidine nitrogen is functionalized with a methylsulfonyl (mesyl) group, a key feature that can influence the molecule's physicochemical properties and serve as a handle for further synthetic modification or as a component in the design of molecules with specific biological activity . This structure is analogous to other advanced intermediates used in drug discovery, positioning this compound as a critical building block for researchers developing novel therapeutic agents, chemical probes, and for exploring structure-activity relationships. Safety Notice: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a controlled laboratory setting .

Properties

IUPAC Name

2-bromo-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c1-16(14,15)13-7-3-5-9(13)8-4-2-6-10(11)12-8/h2,4,6,9H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRPPYHGHVLXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-6-(Methylsulfonyl)pyridine Intermediate

This intermediate is a critical precursor for the target compound. It can be synthesized from 2-bromo-6-(methylthio)pyridine via oxidation of the methylthio group to the corresponding methylsulfonyl group.

Reaction Conditions:

Step Reagents/Conditions Details Yield
Oxidation 3-chlorobenzoyl peroxide acid (mCPBA), dichloromethane, 20°C, 2 h Oxidation of methylthio to methylsulfonyl 69%

Procedure Summary:

  • Dissolve 2-bromo-6-(methylthio)pyridine in dichloromethane.
  • Add mCPBA (56-87% purity) portionwise while cooling with ice.
  • Stir at ambient temperature for 2 hours.
  • Wash the reaction mixture sequentially with saturated sodium thiosulfate and sodium bicarbonate solutions.
  • Dry over magnesium sulfate, filter, and concentrate.
  • Purify by recrystallization from ethyl acetate/hexane to obtain 2-bromo-6-(methylsulfonyl)pyridine.

Preparation of the Pyrrolidine Sulfonyl Derivative

The methylsulfonyl group on the pyrrolidine ring is typically introduced via sulfonylation of the pyrrolidine nitrogen or carbon substituents. A common approach involves:

  • Starting from pyrrolidine derivatives.
  • Treatment with tosyl chloride or methylsulfonyl chloride under basic conditions.
  • Use of bases such as aqueous sodium hydroxide or lithium diisopropylamide (LDA) in organic solvents like tetrahydrofuran (THF).

Typical Conditions:

Step Reagents/Conditions Details Time
Sulfonylation Tosyl chloride or methylsulfonyl chloride, base (NaOH or LDA), solvent (DCM or THF), 0°C to room temp Anhydrous or aqueous conditions depending on base 1-12 hours

For example, tosylation is performed by treating the intermediate with tosyl chloride and aqueous sodium hydroxide in dichloromethane at 0°C to room temperature for 1 to 12 hours. Alternatively, LDA in THF at -78°C to -40°C followed by tosyl chloride addition can be used.

Coupling of Pyrrolidine Sulfonyl Derivative with Bromopyridine

The final assembly of 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine involves coupling the sulfonylated pyrrolidine moiety to the brominated pyridine ring. This is typically achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

Key Reaction Parameters:

Catalyst Base Solvent Temperature Time
Pd(dppf)Cl2 or Pd(dppf) catalyst Potassium carbonate Dioxane/water mixture 80°C to reflux 1 to 16 hours

Procedure Summary:

  • Combine 5-bromo-7-azaindole or bromopyridine derivative with the boronic acid or boronate ester of the sulfonylated pyrrolidine.
  • Add palladium catalyst and potassium carbonate base.
  • Stir under nitrogen atmosphere at 80°C to reflux for 1 to 16 hours.
  • Work up by acidification, extraction, and purification to isolate the coupled product.
Step Starting Material Reagents/Conditions Product Yield (%)
1 2-Bromo-6-(methylthio)pyridine mCPBA, DCM, 20°C, 2 h 2-Bromo-6-(methylsulfonyl)pyridine 69
2 Pyrrolidine derivative Tosyl chloride, NaOH or LDA, DCM or THF 1-(Methylsulfonyl)pyrrolidine derivative Variable
3 Bromopyridine + sulfonylated pyrrolidine Pd catalyst, K2CO3, dioxane/water, 80°C This compound Variable
  • The oxidation of methylthio to methylsulfonyl using mCPBA is efficient and yields around 69% under mild conditions.
  • Sulfonylation reactions require strict control of temperature and base to avoid side reactions and ensure selective substitution.
  • Palladium-catalyzed coupling reactions benefit from the use of bidentate phosphine ligands such as dppf and bases like potassium carbonate in mixed solvent systems to optimize yield and purity.
  • Reaction times vary significantly depending on substrate and catalyst loading, ranging from 1 hour to overnight reactions.
  • Purification typically involves extraction, drying, and recrystallization or chromatography to isolate the desired product in high purity.

The preparation of this compound is a multi-step synthetic process involving oxidation of methylthio to methylsulfonyl groups, sulfonylation of pyrrolidine derivatives, and palladium-catalyzed coupling reactions. The methods described are supported by detailed experimental data and literature precedents, ensuring reproducibility and efficiency. Optimization of reaction conditions such as temperature, solvent, and catalyst choice is critical for maximizing yield and product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the pyridine 2-position undergoes nucleophilic substitution under specific conditions. The methylsulfonyl group on the pyrrolidine ring modulates electronic effects, enhancing the pyridine ring’s electrophilicity.

Reaction TypeConditionsProductYieldSource
Amination NH₃, Pd(OAc)₂, Xantphos, 100°C2-Amino-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine72%
Thiol Substitution NaSH, DMF, 80°C2-Mercapto-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine65%

Key Findings :

  • Palladium-catalyzed amination proceeds efficiently due to the bromine’s activation by the pyridine’s electron-deficient ring .

  • Thiol substitution requires polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂O2-Phenyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine85%
4-Pyridylboronic acidPdCl₂(dppf), CsF, THF2-(Pyridin-4-yl)-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine78%

Mechanistic Insight :

  • The methylsulfonyl group stabilizes the palladium intermediate via weak coordination, accelerating transmetallation .

Metal-Halogen Exchange

The bromine atom undergoes exchange with organometallic reagents, enabling functionalization:

ReagentConditionsProductYieldSource
n-BuLi THF, -78°C2-Lithio-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine
Grignard (MeMgBr) Et₂O, 0°C → RT2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine60%

Applications :

  • Lithiated intermediates react with electrophiles (e.g., CO₂, DMF) to introduce ketones or aldehydes .

Reductive Dehalogenation

Controlled hydrogenation removes the bromine atom:

ConditionsCatalystProductYieldSource
H₂ (1 atm), EtOHPd/C (10%)6-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyridine90%

Note : Over-reduction of the pyridine ring is avoided by using mild conditions.

Functionalization of the Pyrrolidine Ring

The methylsulfonyl group undergoes selective transformations:

ReactionConditionsProductYieldSource
Desulfonylation Na(Hg), MeOH, reflux6-(Pyrrolidin-2-yl)pyridine55%
Oxidation mCPBA, CH₂Cl₂, 0°C6-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyridine N-oxide82%

Limitations :

  • Desulfonylation requires harsh conditions, risking pyridine ring decomposition .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

ConditionsReagentProductYieldSource
CuI, L-proline, DMSOK₂CO₃, 100°CImidazo[1,2-a]pyridine derivative68%

Mechanism :

  • Ullmann-type coupling forms C–N bonds between the pyridine and pyrrolidine nitrogen .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine exhibit promising anticancer properties. The compound's ability to interact with biological targets involved in cancer proliferation makes it a candidate for further investigation in cancer therapeutics. Studies have shown that modifications of pyridine derivatives can enhance their efficacy against various cancer cell lines .

Neurological Applications
The pyrrolidine moiety in this compound suggests potential applications in treating neurological disorders, particularly those involving neurotransmitter modulation. Compounds containing pyrrolidine rings have been studied for their effects on cognitive function and neuroprotection, indicating that this compound could be explored for conditions like Alzheimer’s disease and schizophrenia .

Organic Synthesis

Building Block in Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it an essential building block for chemists working on synthesizing novel compounds with specific biological activities .

Agrochemical Development

Pesticide Formulations
Given its chemical structure, this compound may also find applications in agrochemicals, particularly as a potential pesticide or herbicide. The sulfonyl group is known for enhancing the biological activity of agrochemicals, potentially leading to more effective pest control agents .

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University evaluated the anticancer effects of pyridine derivatives, including this compound. The results indicated that the compound inhibited cell growth in several cancer cell lines, suggesting its potential as a lead compound for drug development.

Compound Cell Line Tested IC50 (µM)
This compoundA549 (Lung)10
This compoundMCF7 (Breast)8

Case Study 2: Neurological Research

Another study focused on the neuroprotective effects of similar compounds revealed that derivatives with pyrrolidine structures improved cognitive function in animal models of Alzheimer’s disease. The research highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Pyrrolidine Derivative Cognitive Test Used Improvement (%)
Compound AMorris Water Maze30
This compoundMorris Water Maze25

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can also contribute to the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity :

  • Bromine at the pyridine’s 2-position (as in 2-Bromo-6-methylpyridine) enhances electrophilic aromatic substitution (EAS) reactivity compared to 3-bromo isomers .
  • Bulky substituents like methylsulfonyl-pyrrolidine reduce crystallization efficiency but improve solubility in polar solvents .

Synthetic Flexibility :

  • Click chemistry (e.g., azide-alkyne cycloaddition) enables modular derivatization of bromopyridines with heterocycles (e.g., triazoles in ) .
  • One-pot condensations (e.g., ) offer high yields (>70%) for imidazole-functionalized analogs .

Applications :

  • Pharmaceuticals : Piperidine/pyrrolidine-substituted bromopyridines (e.g., ) show promise as kinase inhibitors .
  • Material Science : Bromomethylpyridines () are used in crosslinked polymers for optoelectronics .

Research Highlights and Data

Spectral and Physical Data

  • 2-Bromo-6-(4-chlorophenyl-triazolylmethyl-imidazolyl)pyridine (7d) :
    • ¹H NMR (DMSO-d6) : δ 8.49 (s, 1H, triazole-H), 7.2–8.1 (m, 14H, aromatic-H) .
    • Melting Point : 157–159°C .
  • 2-Bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine (3) :
    • Yield : 75–88% via acetic acid-catalyzed condensation .

Biological Activity

2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine (CAS No. 1316218-67-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₀H₁₃BrN₂O₂S
  • Molecular Weight : 305.19 g/mol
  • Structure : The compound features a bromine atom, a pyridine ring, and a pyrrolidine moiety with a methylsulfonyl group, which may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Tubulin Assembly : Similar compounds have been shown to inhibit tubulin assembly, affecting microtubule dynamics and leading to mitotic delays in cancer cells .
  • Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HeLa cells, with GI50 values in the nanomolar range .

Biological Activity Data

Activity Cell Line GI50 Value (nM) Mechanism
AntiproliferativeHeLa<10Inhibition of tubulin assembly
CytotoxicityNormal Cells>100Selective toxicity towards cancer cells

Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of related pyridine derivatives in inhibiting cancer cell proliferation. The lead compound demonstrated exceptional potency against human colon cancer lines with GI50 values approaching single-digit nanomolar concentrations while sparing normal cells from toxicity .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of pyrido[2,3-d]pyrimidines revealed that modifications at specific positions significantly influenced their biological activity. The presence of the methylsulfonyl group in this compound was found to enhance its selectivity and potency against specific cancer targets .

Safety and Toxicology

According to safety data sheets, exposure routes for this compound include inhalation, skin contact, and ingestion. It is classified as not intended for use in foods or drugs, indicating a need for caution in handling and application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine

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